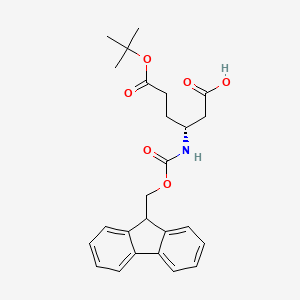

Fmoc-D-beta-homoglutamic acid(OtBu)

Vue d'ensemble

Description

Fmoc-D-beta-homoglutamic acid(OtBu): , also known as (9H-Fluoren-9-yl)methoxycarbonyl-D-beta-homoglutamic acid tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group, which help in the selective protection of functional groups during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-beta-homoglutamic acid(OtBu) typically involves the following steps:

Protection of the Amino Group: The amino group of D-beta-homoglutamic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Fmoc-D-beta-homoglutamic acid(OtBu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound's protected groups undergo selective removal under specific conditions:

The Fmoc group demonstrates stability during hydrogenolysis (Pd-C/TES), enabling selective deprotection of other groups without affecting the amine protection .

Coupling Reactions

This derivative participates in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated couplings:

A study demonstrated efficient incorporation into kinase-targeting peptides using Rink amide resin, with coupling efficiencies exceeding 90% when using PyBOP activation .

Functional Group Transformations

The tert-butyl ester and carboxylic acid groups enable diverse modifications:

a. Ester Reduction

The γ-tert-butyl ester can be reduced to alcohol intermediates:

-

Step 1: Convert to 2-thiopyridyl ester using 2,2'-dithiopyridine/DCC

-

Step 2: Reduce with NaBH₄ in THF/MeOH (0°C, 2 hr)

This yields Fmoc-D-β-homoglutamic alcohol for further oxidation .

b. Aldehyde Formation

Swern oxidation (oxalyl chloride/DMSO, -78°C) of the alcohol produces reactive aldehydes used in Wittig reactions .

c. Side-Chain Elongation

Wittig coupling with Ph₃P=CHCO₂Bn extends the carbon chain, forming α,β-unsaturated esters for hybrid peptide synthesis .

Stability Profile

Critical stability data under common reaction conditions:

Analytical Characterization

Standard protocols for quality control:

| Technique | Key Parameters | Reference |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA/ACN gradient | |

| ¹H NMR | δ 7.3–7.8 (Fmoc aromatics) | |

| HRMS | m/z 440.228 [M+H]⁺ |

This compound's unique reactivity profile makes it indispensable for advanced peptide engineering, particularly where stereochemical control and orthogonal protection are critical.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins, particularly in the SPPS method.

Protein-Protein Interaction Studies: Used to study interactions between proteins by incorporating it into peptide sequences.

Biology and Medicine:

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Biomolecular Research: Helps in the study of protein folding, structure, and function.

Industry:

Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and peptide-based drugs.

Mécanisme D'action

Mechanism: The primary mechanism of action of Fmoc-D-beta-homoglutamic acid(OtBu) involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl ester group protects the carboxyl group, ensuring selective reactions at the amino group.

Molecular Targets and Pathways:

Peptide Synthesis Pathway: The compound is incorporated into peptide chains through amide bond formation.

Deprotection Pathway: The protecting groups are selectively removed to yield the desired peptide sequence.

Comparaison Avec Des Composés Similaires

Fmoc-D-glutamic acid(OtBu): Similar structure but with a different stereochemistry.

Fmoc-L-beta-homoglutamic acid(OtBu): Similar structure but with L-configuration instead of D-configuration.

Fmoc-D-aspartic acid(OtBu): Similar protecting groups but with a different amino acid backbone.

Uniqueness:

Stereochemistry: The D-configuration of Fmoc-D-beta-homoglutamic acid(OtBu) provides unique properties in peptide synthesis, affecting the overall structure and function of the synthesized peptides.

Protecting Groups: The combination of Fmoc and tert-butyl ester groups offers selective protection and deprotection, facilitating efficient peptide synthesis.

Activité Biologique

Fmoc-D-beta-homoglutamic acid (OtBu) is a derivative of glutamic acid, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis due to its ability to enhance the stability and solubility of peptides during the synthesis process. Its biological activity is of significant interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C25H29NO6

- Molecular Weight : 441.50 g/mol

- Melting Point : 86-96 °C

- Purity : ≥98.0% (HPLC)

The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The tert-butyl ester enhances the lipophilicity of the compound, which can influence its biological interactions.

Fmoc-D-beta-homoglutamic acid (OtBu) exhibits biological activity primarily through its incorporation into peptides. The presence of the D-isomer in the structure can impart unique conformational properties to the resulting peptides, potentially enhancing their stability and resistance to enzymatic degradation.

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that Fmoc-D-beta-homoglutamic acid (OtBu) is effective in SPPS, leading to higher yields and purities of synthesized peptides compared to conventional methods. The incorporation of this compound allows for the formation of cyclic peptides that exhibit improved biological activities .

- Biological Assays : In vitro studies have shown that peptides synthesized with Fmoc-D-beta-homoglutamic acid (OtBu) display enhanced binding affinities to various receptors, indicating potential applications in drug development. For instance, analogs have been tested for their effects on metabolic pathways, showing promise in modulating insulin secretion .

- Therapeutic Applications : The compound has been explored for its potential use in treating metabolic disorders. Studies involving GLP-1 analogs have revealed that modifications using Fmoc-D-beta-homoglutamic acid (OtBu) can lead to improved pharmacokinetic profiles, which are crucial for therapeutic efficacy .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.